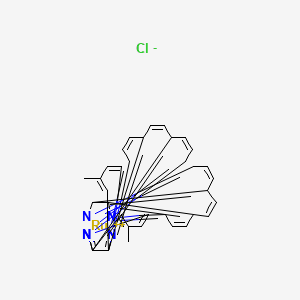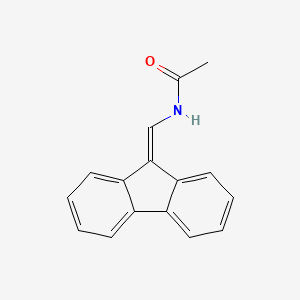
Ethyl 2-chloro-5-(chlorosulfonyl)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-chloro-5-(chlorosulfonyl)thiophene-3-carboxylate is an organic compound with the molecular formula C8H6Cl2O4S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-5-(chlorosulfonyl)thiophene-3-carboxylate typically involves the chlorosulfonation of ethyl 2-chlorothiophene-3-carboxylate. The reaction is carried out using chlorosulfonic acid as the sulfonating agent. The process involves the following steps:
Chlorosulfonation: Ethyl 2-chlorothiophene-3-carboxylate is reacted with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group at the 5-position of the thiophene ring.
Purification: The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-chloro-5-(chlorosulfonyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or sulfonic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Major Products Formed
Substitution: Formation of sulfonamides or sulfonate esters.
Reduction: Formation of sulfonamides or sulfonic acids.
Oxidation: Formation of sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
Ethyl 2-chloro-5-(chlorosulfonyl)thiophene-3-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting inflammatory and infectious diseases.
Material Science: It is used in the synthesis of thiophene-based polymers and materials with applications in organic electronics and photovoltaics.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-chloro-5-(chlorosulfonyl)thiophene-3-carboxylate depends on its chemical reactivity and the nature of its interactions with biological targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiophene ring can also interact with biological targets through π-π stacking interactions and hydrogen bonding.
Comparación Con Compuestos Similares
Ethyl 2-chloro-5-(chlorosulfonyl)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
5-Chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate: Contains a methylsulfamoyl group instead of a chlorosulfonyl group.
Thiophene-2-carboxylic acid derivatives: Various derivatives with different substituents on the thiophene ring.
Propiedades
Fórmula molecular |
C7H6Cl2O4S2 |
|---|---|
Peso molecular |
289.2 g/mol |
Nombre IUPAC |
ethyl 2-chloro-5-chlorosulfonylthiophene-3-carboxylate |
InChI |
InChI=1S/C7H6Cl2O4S2/c1-2-13-7(10)4-3-5(14-6(4)8)15(9,11)12/h3H,2H2,1H3 |
Clave InChI |
NPWPNIYQPOWBEB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1)S(=O)(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



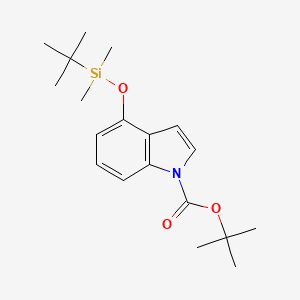
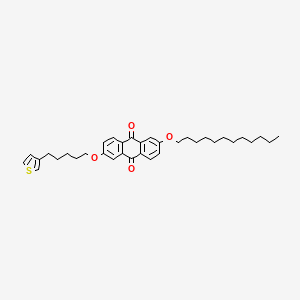
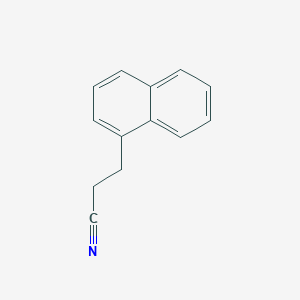
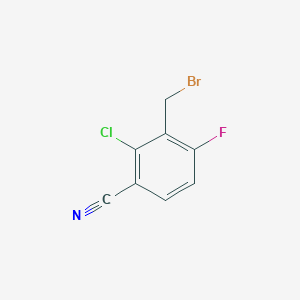

![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13131950.png)

